molecular formula C11H26O2Si B104722 5-(tert-Butyldimethylsilyloxy)-1-pentanol CAS No. 83067-20-3

5-(tert-Butyldimethylsilyloxy)-1-pentanol

Cat. No.: B104722
CAS No.: 83067-20-3
M. Wt: 218.41 g/mol
InChI Key: ZPADIAOSJBISTI-UHFFFAOYSA-N
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Description

5-(tert-Butyldimethylsilyloxy)-1-pentanol is an organic compound that features a tert-butyldimethylsilyloxy group attached to a pentanol backbone. This compound is often used in organic synthesis due to its unique properties, including its stability and reactivity under various conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyldimethylsilyloxy)-1-pentanol typically involves the protection of the hydroxyl group of pentanol using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at ambient temperature. The tert-butyldimethylsilyl group is introduced to protect the hydroxyl group from unwanted reactions during subsequent synthetic steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the reaction is achieved by optimizing the reaction parameters and using efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyldimethylsilyloxy)-1-pentanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

5-(tert-Butyldimethylsilyloxy)-1-pentanol is widely used in scientific research due to its versatility:

    Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical studies.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(tert-Butyldimethylsilyloxy)-1-pentanol involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents unwanted reactions at the hydroxyl site, allowing for selective reactions at other functional groups. The tert-butyldimethylsilyloxy group can be removed under mild conditions, revealing the free hydroxyl group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(tert-Butyldimethylsilyloxy)-1-pentanol is unique due to its stability and ease of removal under mild conditions. This makes it an ideal protecting group in various synthetic applications, providing both protection and reactivity when needed .

Properties

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxypentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h12H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPADIAOSJBISTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394272
Record name 5-(tert-Butyldimethylsilyloxy)-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83067-20-3
Record name 5-(tert-Butyldimethylsilyloxy)-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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